Cas no 88-68-6 (2-Aminobenzamide)

2-Aminobenzamide (CAS 88-68-6) is an aromatic amine derivative with the molecular formula C₇H₈N₂O. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, dyes, and agrochemicals. Its primary functional groups—an amine and an amide—enable selective reactivity, making it useful for coupling reactions and heterocycle formation. The solid crystalline form ensures stability under standard storage conditions, while its moderate solubility in polar solvents facilitates handling in laboratory and industrial settings. 2-Aminobenzamide is also employed in research as a substrate for enzyme inhibition studies and fluorescence-based assays due to its intrinsic properties. Proper handling precautions are advised due to potential sensitivity to light and moisture.
2-Aminobenzamide structure
2-Aminobenzamide structure
Product Name:2-Aminobenzamide
CAS No:88-68-6
MF:C7H8N2O
MW:136.15122127533
MDL:MFCD00007981
CID:34477
PubChem ID:6942
Update Time:2026-01-08

2-Aminobenzamide Chemical and Physical Properties

Names and Identifiers

    • 2-Aminobenzamide
    • 2-Aminobenzamide, (Anthranilamide)
    • ATA
    • Anthranilic acid amide
    • O-Aminobenzamide
    • Anthranilamide
    • 2-AB
    • Benzamide, 2-amino-
    • Aminobenzamide
    • 2-Carbamoylaniline
    • Anthranilimidic acid
    • Benzamide, o-amino-
    • 2-Amino-Benzamide
    • Anthranilamide (VAN)
    • o-Aminobenzamide (VAN)
    • 2-Aminobenzamide (VAN)
    • Anthranilimidic acid (VAN)
    • Benzoic acid, 2-amino-, amide
    • Benzenecarboximidicacid, 2-amino-
    • Q1M2WEK6VA
    • Benzamide, o-amino- (VAN)
    • PXBFMLJZNCDSMP-UHFFFAOYSA-N
    • Benzamide
    • UNII-Q1M2WEK6VA
    • Anthranilamide; 2-carbamoylaniline; anthranilimidic acid
    • AKOS000119694
    • AI3-28018
    • 2- amino-benzamide
    • 2-Carbamoylaniline, Anthranilimidic acid
    • W-100391
    • 28144-70-9
    • HSDB 5261
    • 2-Amino-Benzamideanthranilamide
    • CS-D1680
    • NSC 38768
    • STL163592
    • Oprea1_246280
    • 88-68-6
    • 4-14-00-01010 (Beilstein Handbook Reference)
    • A0262
    • Benzamide, o-amino- (VAN) (8CI)
    • 2-Amino benzamide
    • AMINOBENZAMIDE, 2-
    • 2-Aminobenzamide 100 microg/mL in Acetonitrile
    • SMR000112353
    • DISCONTINUED. Please see O878507
    • BDBM33219
    • STR02027
    • 2AE
    • CHEMBL43175
    • CHEBI:193638
    • anthranilamid-
    • 2-amino benzamide, 7
    • MFCD00007981
    • F3329-0460
    • 2-Aminobenzimidic acid
    • DTXCID501789
    • MLS001066328
    • NCGC00247015-02
    • o-carbamoylaniline
    • NCGC00257966-01
    • AC-20346
    • Anthranilamide, >=98%
    • Z57036632
    • NCGC00247015-01
    • PS-5040
    • EINECS 201-851-2
    • D71115
    • Oxytocin-d5
    • EN300-17791
    • ortho-aminobenzamide
    • Anthranilamide, matrix substance for MALDI-MS, >=99.0% (HPLC)
    • LS-25344
    • DTXSID2021789
    • 2-aminobenzenecarboxamide
    • SCHEMBL38228
    • BRN 0508509
    • InChI=1/C7H8N2O/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,8H2,(H2,9,10
    • amino-benzamide
    • SCHEMBL11068162
    • BBL012278
    • AT-057/40177776
    • CAS-88-68-6
    • NSC38768
    • NSC-38768
    • Anthranilamide; 2-Carbamoylaniline, Anthranilimidic acid
    • HMS2269G08
    • 2-aminobenz-amide
    • o-amino-benzamide
    • Tox21_200412
    • 2-AMINOBENZAMIDE [HSDB]
    • A842842
    • HMS1732D11
    • Q27286892
    • FT-0611226
    • SY001144
    • 2-Aminobenzamide (ACI)
    • Benzamide, o-amino- (6CI, 7CI, 8CI)
    • 2-Aminobenzene-1-carboximidic acid
    • SR 4327
    • NS00014945
    • anthranilic acid imine
    • DB-022491
    • MDL: MFCD00007981
    • Inchi: 1S/C7H8N2O/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,8H2,(H2,9,10)
    • InChI Key: PXBFMLJZNCDSMP-UHFFFAOYSA-N
    • SMILES: O=C(C1C(N)=CC=CC=1)N
    • BRN: 0508509

Computed Properties

  • Exact Mass: 136.06400
  • Monoisotopic Mass: 136.064
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 136
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 69.1
  • Surface Charge: 0
  • Tautomer Count: 7

Experimental Properties

  • Color/Form: Colorless crystal
  • Density: 1.1778 (rough estimate)
  • Melting Point: 111-113 °C (lit.)
  • Boiling Point: 300 ºC
  • Flash Point: Fahrenheit: 388.4 ° f
    Celsius: 198 ° c
  • Refractive Index: 1.5460 (estimate)
  • Solubility: <5g/l
  • Water Partition Coefficient: Soluble in hot water and alcohol. Slightly soluble in ether and benzene. Very soluble in ethyl acetate.
  • PSA: 69.11000
  • LogP: 1.64920
  • Solubility: Slightly soluble in water.

2-Aminobenzamide Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H302,H315,H317,H319,H335
  • Warning Statement: P261,P280,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:1
  • Hazard Category Code: 22-36/37/38-43
  • Safety Instruction: S26-S36/37
  • RTECS:CU8993000
  • Hazardous Material Identification: Xn
  • HazardClass:IRRITANT
  • TSCA:Yes
  • Storage Condition:Store at room temperature
  • Risk Phrases:R22; R36/37/38; R43

2-Aminobenzamide Customs Data

  • HS CODE:2942000000
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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2-Aminobenzamide Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Water Catalysts: 2853616-75-6 Solvents: Isopropanol ;  2 h, 80 °C
Reference
Hydration of Nitriles Catalyzed by Ruthenium Complexes: Role of Dihydrogen Bonding Interactions in Promoting Base-Free Catalysis
Yadav, Samanta; Gupta, Rajeev, Inorganic Chemistry, 2022, 61(39), 15463-15474

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Cobalt (nanoparticle supported on ordered mesoporous carbon) Solvents: 2-Methyltetrahydrofuran ,  Water ;  20 bar, rt → 40 °C; 24 h, 20 bar, 40 °C
Reference
Superior activity and selectivity of heterogenized cobalt catalysts for hydrogenation of nitroarenes
Li, Wu; Artz, Jens; Broicher, Cornelia; Junge, Kathrin; Hartmann, Heinrich; et al, Catalysis Science & Technology, 2019, 9(1), 157-162

Production Method 3

Reaction Conditions
1.1 Reagents: Ammonium bicarbonate Catalysts: Palladium, bis(acetonitrile)dichloro- ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Acetonitrile ;  3 h, 1 MPa, 120 °C
Reference
Aminocarbonylation of aryl halides to produce primary amides by using NH4HCO3 dually as ammonia surrogate and base
Wang, Dong-Liang; Liu, Huan; Yang, Da; Wang, Peng; Lu, Yong; et al, ChemCatChem, 2017, 9(22), 4206-4211

Production Method 4

Reaction Conditions
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Iron oxide (Fe2O3) (complexes with phenanthroline, N-doped graphene) Solvents: Methanol ,  Water ;  30 h, 30 bar, 90 °C
Reference
Fe2O3/NGr@C- and Co-Co3O4/NGr@C-catalysed hydrogenation of nitroarenes under mild conditions
Formenti, Dario; Topf, Christoph; Junge, Kathrin; Ragaini, Fabio; Beller, Matthias, Catalysis Science & Technology, 2016, 6(12), 4473-4477

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: Gold (ZnO-supported) Solvents: Methanol ;  rt; 1 h, rt
Reference
Development of Easily Separable ZnO-Supported Au Nanocatalyst for the Oxidative Esterification of Alcohols and Reduction of Nitroarenes
Galani, Sunil M.; Giri, Arnab K.; Ghosh, Subhash C.; Panda, Asit B., ChemistrySelect, 2018, 3(32), 9414-9421

Production Method 6

Reaction Conditions
1.1 Catalysts: Manganese oxide (MnO2) Solvents: Isopropanol ,  Water ;  40 min, 100 psi, 100 °C
Reference
Mild and Selective Heterogeneous Catalytic Hydration of Nitriles to Amides by Flowing through Manganese Dioxide
Battilocchio, Claudio; Hawkins, Joel M.; Ley, Steven V., Organic Letters, 2014, 16(4), 1060-1063

Production Method 7

Reaction Conditions
1.1 Reagents: α-D-Glucose ,  Potassium carbonate Solvents: Water ;  3 h, 100 °C
Reference
Glucose as an Eco-Friendly Reductant in a One-Pot Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones
dos Santos, Thiago; Grundke, Caroline; Lucas, Tobias; Grossmann, Luca; Clososki, Giuliano Cesar ; et al, European Journal of Organic Chemistry, 2020, 2020(41), 6429-6432

Production Method 8

Reaction Conditions
1.1 5 - 6 h, rt → 120 °C; 120 °C → rt
1.2 Reagents: Water ;  rt
Reference
Formamide as an ammonia synthon in amination of acid chlorides
Srinivasan, S.; Manisankar, P., Synthetic Communications, 2010, 40(23), 3538-3543

Production Method 9

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  9 h, 40 °C
Reference
Effect of the structure of nitroarenes on their reduction by brewers' yeast (Saccharomyces cerevisiae)
Begunov, R. S.; Kosareva, T. N.; Orlov, V. U., Izvestiya Vysshikh Uchebnykh Zavedenii, 2005, 48(11), 56-57

Production Method 10

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: 2506117-64-0 Solvents: Dimethyl sulfoxide ;  48 h, 80 °C
Reference
A new facet of amide synthesis by tandem acceptorless dehydrogenation of amines and oxygen transfer of DMSO
Nie, Xufeng; Wang, Mei; Fu, Yihua; Xu, Jiaqi ; Zheng, Xueli; et al, Journal of Catalysis, 2023, 417, 153-163

Production Method 11

Reaction Conditions
1.1 Reagents: Carbon monoxide Catalysts: Rhodate(1-), penta-μ-carbonyldecacarbonylpenta-, (9Rh-Rh) Solvents: Toluene ,  Water ;  10 h, 10 atm, 80 °C
Reference
Selective synthesis of Rh5 carbonyl clusters within a polyamine dendrimer for chemoselective reduction of nitro aromatics
Maeno, Zen; Mitsudome, Takato; Mizugaki, Tomoo; Jitsukawa, Koichiro; Kaneda, Kiyotomi, Chemical Communications (Cambridge, 2014, 50(49), 6526-6529

Production Method 12

Reaction Conditions
1.1 Reagents: Water Catalysts: Cesium carbonate Solvents: Water ;  30 min, 150 °C
Reference
Efficient and practical transition metal-free catalytic hydration of organonitriles to amides
Tu, Tao; Wang, Zhixun; Liu, Zelong; Feng, Xike; Wang, Qingyi, Green Chemistry, 2012, 14(4), 921-924

Production Method 13

Reaction Conditions
1.1 Reagents: Urea ,  Oxygen Catalysts: Trifluoroacetic acid ,  Cupric acetate Solvents: Dimethyl sulfoxide ;  6 - 12 h, 110 °C
1.2 Reagents: Hydrazine hydrate (1:1) ;  < 1 min, 110 °C
Reference
Copper-Catalyzed One-Pot Synthesis of Quinazolinones from 2-Nitrobenzaldehydes with Aldehydes: Application toward the Synthesis of Natural Products
Sahoo, Subrata ; Pal, Shantanu, Journal of Organic Chemistry, 2021, 86(24), 18067-18080

Production Method 14

Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: Nickel dihydroxide (two-layer MWCNT nanohybrid with photopolymerized DANTA and polycationic PDADMAC) Solvents: Tetrahydrofuran ,  Water ;  10 min, rt
1.2 4 h, rt
Reference
Selective Conversion of Nitroarenes to N-Aryl Hydroxylamines Catalysed by Carbon-Nanotube-Supported Nickel(II) Hydroxide
Prakash, Praveen; De Masi, Deborah; Geertsen, Valerie; Miserque, Frederic; Li, Haiyan; et al, ChemistrySelect, 2017, 2(21), 5891-5894

Production Method 15

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Nickel Solvents: Ethanol
Reference
Cyclic amidines. IX. Tricycloquinazoline
Butler, K.; Partridge, M. W., Journal of the Chemical Society, 1959, 2396, 2396-400

Production Method 16

Reaction Conditions
1.1 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran ;  2 h, 0 °C
Reference
A new protocol for the synthesis of primary, secondary and tertiary anthranilamides utilizing N-(2-aminoarylacyl)benzotriazoles
Kaniskan, Nevin; Kokten, Sule; Celik, Ilhami, ARKIVOC (Gainesville, 2012, (8), 198-213

Production Method 17

Reaction Conditions
1.1 Reagents: Methanesulfonic acid Catalysts: Alumina ;  120 °C; 15 min, 120 °C
Reference
A facile hydration of nitriles into amides by Al2O3/MeSO3H (AMA)
Sharghi, Hashem; Sarvari, Mona Hosseini, Synthetic Communications, 2003, 33(2), 207-212

Production Method 18

Reaction Conditions
1.1 Reagents: Ammonium carbonate Solvents: 1,4-Dioxane ;  8 h, 60 °C
Reference
Synthesis and nematicidal activities of 1,2,3-benzotriazin-4-one containing 4,5-dihydrothiazole-2-thiol derivatives against Meloidogyne incognita
Chen, Xiulei ; Zhou, Zhen; Li, Zhong; Xu, Xiaoyong, Phosphorus, 2020, 195(3), 194-200

Production Method 19

Reaction Conditions
1.1 Reagents: Ammonium carbonate Solvents: 1,4-Dioxane ;  5 - 8 h, 60 °C
Reference
Synthesis and Nematicidal Activities of 1,2,3-Benzotriazin-4-one Derivatives against Meloidogyne incognita
Wang, Gaolei; Chen, Xiulei; Deng, Yayun; Li, Zhong; Xu, Xiaoyong, Journal of Agricultural and Food Chemistry, 2015, 63(31), 6883-6889

Production Method 20

Reaction Conditions
1.1 Catalysts: Amberlyst A 26OH Solvents: Ethanol ,  Water ;  2 h, 50 - 60 °C
Reference
Amberlyst A26 OH as a recyclable catalyst for hydration of nitriles and water-based synthesis of 4(1H)-quinazolinones from 2-aminobenzonitrile and carbonyl compounds
Tamaddon, Fatemeh; Pouramini, Farzaneh, Synlett, 2014, 25(8), 1127-1131

2-Aminobenzamide Raw materials

2-Aminobenzamide Preparation Products

2-Aminobenzamide Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:88-68-6)Anthranilamide
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Purity:98%
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:88-68-6)Anthranilamide
Order Number:LE3149;LE18397;LE1644427
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Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 11:43
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2-Aminobenzamide Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Additional information on 2-Aminobenzamide

Introduction to 2-Aminobenzamide (CAS No. 88-68-6): Applications and Recent Research Developments

2-Aminobenzamide, with the chemical formula C₇H₇NO₂ and CAS number 88-68-6, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the benzamide class, characterized by a benzene ring substituted with an amide group. The structural features of 2-Aminobenzamide make it a versatile intermediate in organic synthesis and a promising candidate for various biological applications.

The benzamide moiety in 2-Aminobenzamide contributes to its unique chemical properties, including solubility in polar solvents and reactivity with nucleophiles. These characteristics have enabled its use in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Over the years, researchers have explored the potential of 2-Aminobenzamide in modulating biological pathways, particularly those involving enzymes and receptors.

In recent years, 2-Aminobenzamide has been extensively studied for its pharmacological properties. One of the most notable areas of research has been its role as an inhibitor of enzymes involved in inflammation and pain signaling. Studies have demonstrated that derivatives of 2-Aminobenzamide can interact with specific binding sites on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of pro-inflammatory mediators.

Moreover, 2-Aminobenzamide has shown promise in the field of oncology. Researchers have identified its ability to inhibit kinases that are overexpressed in certain cancer cell lines. By targeting these kinases, 2-Aminobenzamide derivatives can disrupt signaling pathways that promote cell proliferation and survival, making them potential candidates for anticancer therapies. Preclinical studies have highlighted the efficacy of these derivatives in reducing tumor growth and improving survival rates in animal models.

The structural flexibility of 2-Aminobenzamide allows for the synthesis of a wide range of derivatives with enhanced biological activity. Researchers have modified various positions on the benzene ring and the amide group to optimize potency, selectivity, and pharmacokinetic properties. For instance, substituents such as halogens, alkyl groups, and heterocyclic rings have been introduced to improve binding affinity to target proteins.

Recent advances in computational chemistry have further facilitated the design of novel 2-Aminobenzamide derivatives. Molecular docking simulations and virtual screening techniques have enabled researchers to predict the binding interactions between 2-Aminobenzamide analogs and biological targets with high accuracy. This approach has accelerated the discovery process, leading to the identification of lead compounds for further optimization.

In addition to its pharmaceutical applications, 2-Aminobenzamide has found utility in agrochemical research. Derivatives of this compound have been investigated for their potential as herbicides and fungicides due to their ability to inhibit enzymes involved in plant growth regulation. These findings suggest that 2-Aminobenzamide could play a role in developing sustainable agricultural practices by improving crop protection strategies.

The synthesis of 2-Aminobenzamide can be achieved through several routes, including condensation reactions between anilines and carbamic acid derivatives. Advances in synthetic methodologies have improved the efficiency and scalability of these processes, making 2-Aminobenzamide more accessible for industrial applications. Additionally, green chemistry principles have been incorporated into synthetic routes to minimize environmental impact.

The safety profile of 2-Aminobenzamide is another critical aspect that has been thoroughly evaluated. Toxicological studies have assessed its acute and chronic effects on various organisms, providing insights into its potential hazards and safe handling procedures. These studies have informed regulatory guidelines for the use of 2-Aminobenzamide in research and industrial settings.

Future research directions for 2-Aminobenzamide include exploring its role in neurodegenerative diseases such as Alzheimer's and Parkinson's. Preliminary studies suggest that derivatives of this compound may interact with amyloid-beta plaques and tau proteins, which are hallmarks of these conditions. Further investigation could lead to novel therapeutic strategies for these debilitating diseases.

Overall, 2-Aminobenzamide (CAS No. 88-68-6) represents a valuable compound with diverse applications across multiple scientific disciplines. Its structural versatility, coupled with recent advancements in synthetic chemistry and computational biology, continues to drive innovation in drug discovery and agricultural science. As research progresses, the full potential of this compound is expected to be realized, leading to significant advancements in human health and industrial applications.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:88-68-6)Anthranilamide
1644427
Purity:98%
Quantity:Company Customization
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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:88-68-6)Anthranilamide
LE3149;LE18397;LE1644427
Purity:99%/99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
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